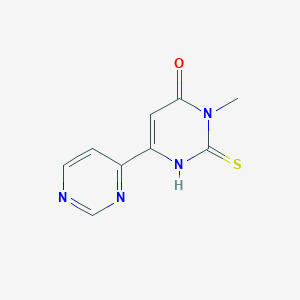

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.

Introduction of the mercapto group: This step might involve the substitution of a halogenated precursor with a thiol reagent under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrimidinone moiety can undergo reduction to form dihydropyrimidines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation products: Disulfides, sulfonic acids.

Reduction products: Dihydropyrimidines.

Substitution products: Various substituted pyrimidines depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Catalysis: Compounds with pyrimidine rings are often used as ligands in coordination chemistry.

Material Science: Potential use in the development of organic semiconductors.

Biology

Enzyme Inhibition: Potential inhibitors of enzymes like dihydrofolate reductase.

Antimicrobial Activity: Possible use as antimicrobial agents due to the presence of the mercapto group.

Medicine

Drug Development: Potential lead compounds for the development of new pharmaceuticals targeting various diseases.

Industry

Agriculture: Possible use as fungicides or herbicides.

Dyes and Pigments: Use in the synthesis of dyes and pigments due to the chromophoric nature of the pyrimidine ring.

Mécanisme D'action

The mechanism of action of 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one would depend on its specific application. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Antimicrobial Activity: The compound could disrupt microbial cell walls or interfere with essential metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercapto-4(3H)-pyrimidinone: Lacks the methyl and pyrimidin-4-YL groups.

3-Methyl-4(3H)-pyrimidinone: Lacks the mercapto and pyrimidin-4-YL groups.

6-(Pyrimidin-4-YL)-4(3H)-pyrimidinone: Lacks the mercapto and methyl groups.

Uniqueness

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one is unique due to the combination of the mercapto, methyl, and pyrimidin-4-YL groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Activité Biologique

2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one, a compound belonging to the pyrimidine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique arrangement of sulfur, nitrogen, and carbon atoms, which contributes to its biological properties. The structural formula can be represented as follows:

This structure is pivotal in understanding its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. In particular, flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| MEL-8 | 2.41 | Cell cycle arrest at G1 phase |

Antibacterial Activity

The compound also exhibits antibacterial properties. In a study evaluating structure-activity relationships (SAR), it was found that modifications to the chemical structure could enhance antibacterial efficacy. Notably, compounds derived from this compound showed promising results against Gram-positive bacteria .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of tau protein kinase 1, which is implicated in neurodegenerative diseases . This inhibition suggests a dual therapeutic potential for both cancer and neurodegenerative conditions.

- Apoptosis Induction : Through molecular docking studies, it has been shown that the compound interacts with proteins involved in apoptosis pathways, enhancing the expression of pro-apoptotic factors such as p53 .

Study on Anticancer Activity

A detailed investigation into the anticancer properties revealed that derivatives of this compound exhibited varying degrees of potency against different cancer cell lines. The study emphasized the importance of substituents on the pyrimidine ring in modulating biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves reactions between thiourea derivatives and suitable alkylating agents under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity and purity of synthesized compounds .

Propriétés

IUPAC Name |

3-methyl-6-pyrimidin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-5H,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGGZXMEXUBSGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=S)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591722 |

Source

|

| Record name | 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503860-53-5 |

Source

|

| Record name | 1-Methyl-2-sulfanylidene-2,3-dihydro[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.